

What are the chemical properties of 2-(trifluoromethyl)-4H-pyran-4-one?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(trifluoromethyl)-4H-pyran-4-one

Cat. No.: B1600372

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **2-(Trifluoromethyl)-4H-pyran-4-one**

Executive Summary

2-(Trifluoromethyl)-4H-pyran-4-one is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The incorporation of a trifluoromethyl (CF₃) group onto the 4-pyrone scaffold dramatically alters its electronic properties, enhancing its utility as a versatile building block for novel fluorinated molecules. The potent electron-withdrawing nature of the CF₃ group activates the pyran ring, rendering it susceptible to a range of chemical transformations including nucleophilic additions and cycloaddition reactions. This guide provides a comprehensive analysis of its physicochemical properties, spectroscopic signature, synthesis, and characteristic reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorination in Pyrone Scaffolds

The 4H-pyran-4-one core is a privileged scaffold present in numerous natural products and pharmacologically active molecules, known to exhibit a wide array of biological activities including antibacterial, antifungal, and anti-inflammatory properties.^{[1][2][3]} In modern drug design, the strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF₃) group, is a well-established strategy to enhance a molecule's therapeutic potential.^{[4][5]} The

CF₃ group can improve metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to enhance membrane permeability, and modulate binding affinity to target proteins through unique electrostatic interactions.[\[6\]](#)[\[7\]](#)

This guide focuses on **2-(trifluoromethyl)-4H-pyran-4-one**, a molecule where the powerful inductive effect of the CF₃ group converges with the inherent reactivity of the 4-pyrone system. We will explore how this single substituent dictates the compound's chemical behavior and unlocks its potential as a key intermediate in the synthesis of complex, high-value fluorinated compounds.

Physicochemical and Spectroscopic Profile

The fundamental properties of **2-(trifluoromethyl)-4H-pyran-4-one** are summarized below. These characteristics are essential for its handling, purification, and characterization.

Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	204516-31-4	[8] [9]
Molecular Formula	C ₆ H ₃ F ₃ O ₂	[9] [10]
Molecular Weight	164.08 g/mol	[9] [10]
Melting Point	21 °C	[10] [11]
Boiling Point	~154 °C	[10] [11]
Density	1.469 g/cm ³	[10]

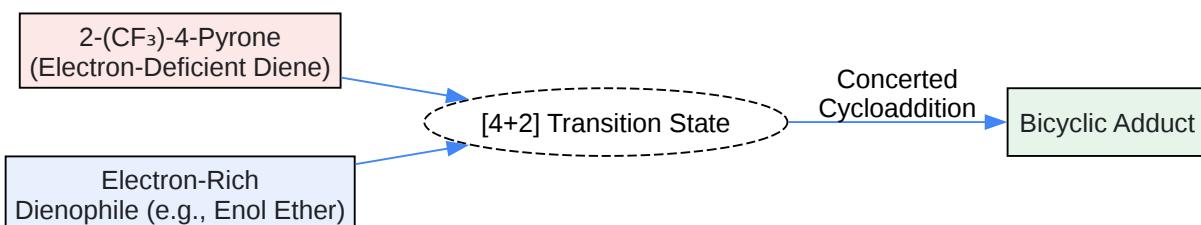
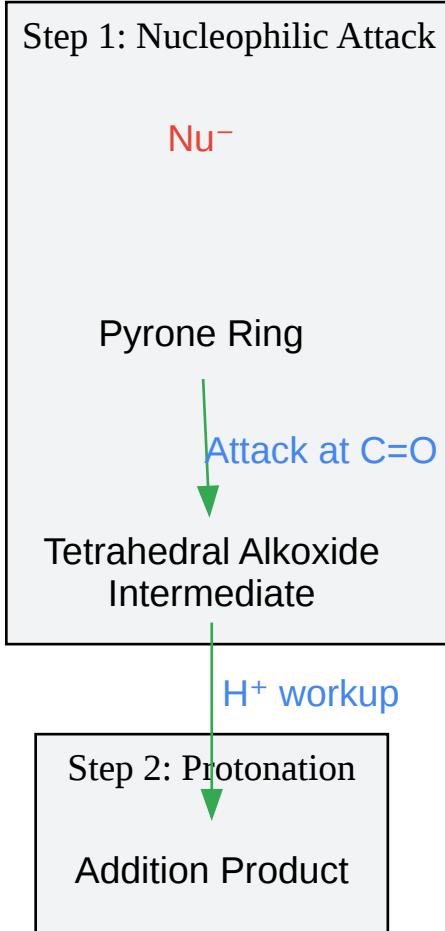
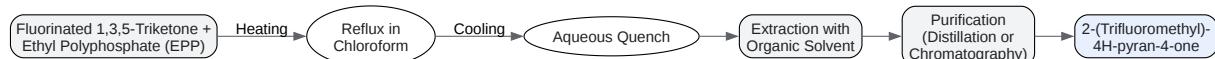
Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure. The electron-withdrawing CF₃ group exerts a significant influence on the chemical shifts of adjacent nuclei.

- ¹H NMR: The proton spectrum is expected to be simple, showing three distinct signals for the vinyl protons on the pyran ring. The proton at C-3 will likely appear as a doublet, coupled to the proton at C-5. The proton at C-6 will be significantly deshielded due to the adjacent

oxygen and the inductive effect of the CF₃ group, appearing as a doublet. The proton at C-5 will appear as a doublet of doublets.

- ¹³C NMR: The carbonyl carbon (C-4) will be readily identifiable in the downfield region (~180 ppm). The carbon bearing the CF₃ group (C-2) will appear as a quartet due to coupling with the three fluorine atoms. The remaining vinyl carbons (C-3, C-5, C-6) will appear in the olefinic region.
- ¹⁹F NMR: A single, sharp singlet is expected, as all three fluorine atoms are chemically equivalent. This signal will be in the characteristic region for a CF₃ group attached to an sp² carbon.
- Infrared (IR) Spectroscopy: Key vibrational modes will include a strong absorption band for the C=O stretch of the conjugated ketone (~1680-1650 cm⁻¹), C=C stretching bands (~1640 cm⁻¹), and strong C-F stretching bands (~1350-1100 cm⁻¹).[\[12\]](#)[\[13\]](#)
- Mass Spectrometry (MS): Electron ionization MS will show a prominent molecular ion peak (M⁺) at m/z = 164.[\[14\]](#) Characteristic fragmentation patterns would likely involve the loss of CO, CF₃, or other small fragments.




Synthesis and Purification

The synthesis of fluorinated pyrones often involves the cyclization of a fluorinated precursor. A general and robust method involves the acid-catalyzed cyclization of a polyfluorinated 1,3,5-triketone.

General Synthetic Protocol

A plausible synthetic route involves the reaction of a β -ketothioamide with a β -CF₃-1,3-ynye, which undergoes a tandem cyclization to yield the 4H-pyran ring system.[\[15\]](#)[\[16\]](#) Another established method is the dehydration and cyclization of fluorinated 1,3,5-triketones using a strong dehydrating agent like ethyl polyphosphate.[\[12\]](#)

Workflow: Synthesis via Triketal Cyclization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one | 204516-30-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jelsciences.com [jelsciences.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. nbinno.com [nbino.com]
- 7. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. 2-(trifluoromethyl)-4H-pyran-4-one | 204516-31-4 [chemicalbook.com]
- 10. 2-(trifluoromethyl)-4H-pyran-4-one | 204516-31-4 [amp.chemicalbook.com]
- 11. 2-(trifluoromethyl)-4H-pyran-4-one CAS#: 204516-31-4 [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. spectrabase.com [spectrabase.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of Trifluoromethylated 4 H-Pyran and 4 H-Thiopyran via Divergent Reaction of β -CF₃-1,3-Enynes with β -Ketothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What are the chemical properties of 2-(trifluoromethyl)-4H-pyran-4-one?]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1600372#what-are-the-chemical-properties-of-2-trifluoromethyl-4h-pyran-4-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com